molecular formula C15H16N4O2S2 B4114816 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea

Cat. No. B4114816
M. Wt: 348.4 g/mol
InChI Key: VYDDAAAQXWIMED-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea, also known as MNTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNTU is a thiourea derivative that has been synthesized and studied extensively for its biological and chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea is not fully understood. However, it has been proposed that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea acts by inhibiting the activity of enzymes involved in various biological processes. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has been shown to inhibit the activity of enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has antioxidant and anti-inflammatory properties. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has also been shown to inhibit the growth of cancer cells and viruses. In vivo studies have shown that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea is readily available and can be synthesized in large quantities. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea is also stable and can be stored for long periods of time. However, one limitation is that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea is relatively insoluble in water, which can make it difficult to use in aqueous solutions. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea. One direction is to investigate the potential use of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea as an anticancer agent. Another direction is to study the mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea in more detail. Additionally, future research could focus on improving the solubility and bioavailability of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea to increase its effectiveness in vivo. Finally, more research is needed to investigate the potential use of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea in environmental science, particularly in the removal of heavy metals from contaminated water.
In conclusion, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea involves the reaction of 2-aminobenzothiazole with 4-nitrophenylisothiocyanate. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea is not fully understood, but it has been proposed that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea acts by inhibiting the activity of enzymes involved in various biological processes. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has several advantages and limitations for lab experiments, and there are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has been investigated for its anticancer, antiviral, and antimicrobial properties. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has also been studied for its potential use as an insecticide and herbicide in agriculture. In environmental science, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea has been investigated for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

1-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-9-2-7-12-13(8-9)23-15(17-12)18-14(22)16-10-3-5-11(6-4-10)19(20)21/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDDAAAQXWIMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea
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N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea
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N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea
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N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea
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N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea
Reactant of Route 6
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N'-(4-nitrophenyl)thiourea

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